1-Heptanoyl-sn-glycero-3-phosphocholine

Description

Contextualization of Lysophosphatidylcholines as Key Glycerophospholipids

Glycerophospholipids represent a fundamental class of lipids and are the primary structural components of most biological membranes. These amphiphilic molecules are organized around a glycerol (B35011) backbone. In their most common form, known as phosphatidylcholines, two fatty acid chains are attached to the glycerol backbone, along with a phosphate (B84403) group linked to a choline (B1196258) head group. This structure allows them to form the lipid bilayers that are essential for cellular integrity and function.

Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a distinct subclass of glycerophospholipids derived from phosphatidylcholines. wikipedia.org They are formed by the enzymatic removal of one of the two fatty acid chains, a reaction typically catalyzed by the enzyme phospholipase A2. wikipedia.org This results in a molecule with a glycerol backbone, a single fatty acid (acyl) chain, and the characteristic phosphocholine (B91661) head group. lipotype.com

This structural difference—possessing only one acyl chain instead of two—gives LPCs a cone-like molecular shape and strong detergent-like properties. While they are minor components of cell membranes, LPCs are significant bioactive signaling molecules involved in a multitude of physiological and pathological processes. lipotype.comresearchgate.net They play roles in inflammation, immune cell migration, and apoptosis (programmed cell death), where they can act as "find-me" signals to recruit phagocytic cells. wikipedia.orgcreative-proteomics.com The specific biological activity of an LPC molecule is heavily influenced by the length and degree of saturation of its single acyl chain. nih.gov

Significance of 1-Heptanoyl-sn-glycero-3-phosphocholine as a Model Research Compound

This compound is a specific lysophosphatidylcholine (B164491) distinguished by its seven-carbon acyl chain (heptanoyl group). In academic and industrial research, the precise nature of the acyl chain is critical, as it dictates the physicochemical properties of the molecule and, consequently, its applications. LPCs with varying chain lengths are used as tools to investigate biological systems, with short-chain variants like this compound serving unique functions.

The significance of this compound as a model research compound stems from the properties conferred by its short acyl chain. These properties include:

Detergent Properties and Membrane Solubilization: Due to their amphiphilic nature, LPCs can disrupt lipid bilayers and, at sufficient concentrations, form small spherical aggregates in aqueous solutions called micelles. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC). The CMC is highly dependent on the acyl chain length; shorter chains lead to a higher CMC and greater water solubility. avantiresearch.comsigmaaldrich.com This makes short-chain LPCs like the heptanoyl version effective detergents for solubilizing, purifying, and stabilizing integral membrane proteins for functional and structural studies. mdpi.com

Biophysical Studies of Membranes: The incorporation of single-chain lipids like LPCs into a lipid bilayer can alter the physical properties of the membrane, including its fluidity and curvature. Short-chain LPCs are particularly useful in model membrane systems (e.g., liposomes) to study the effects of lipid geometry on membrane processes such as vesicle formation, fusion, and protein-lipid interactions.

Enzyme Assays: The defined and relatively simple structure of synthetic LPCs like this compound makes them ideal substrates for studying the activity of lipid-metabolizing enzymes, such as lysophospholipases and acyltransferases, which are crucial in lipid signaling and metabolism. nih.gov

The table below illustrates the inverse relationship between the acyl chain length of a lysophospholipid and its Critical Micelle Concentration, highlighting why short-chain variants are distinct research tools.

| Acyl Chain Composition | Common Name | Critical Micelle Concentration (CMC) in water |

| 14:0 | Myristoyl | 1.850 mM |

| 16:0 | Palmitoyl (B13399708) | 0.540 mM |

| 18:0 | Stearoyl | 0.082 mM |

| 18:1 | Oleoyl (B10858665) | 0.346 mM |

| This data is for lysophosphatidic acid (LPA) but demonstrates the general principle that CMC decreases with increasing acyl chain length for lysophospholipids. nih.govresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

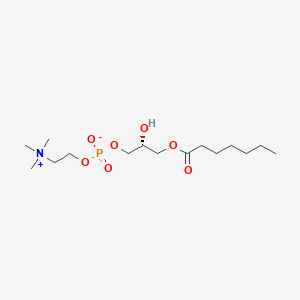

[(2R)-3-heptanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIOGDXWJBHLCU-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Development for Research Applications

Chemical and Enzymatic Synthesis Routes for 1-Heptanoyl-sn-glycero-3-phosphocholine for Research Purposes

The synthesis of 1-acyl-sn-glycero-3-phosphocholines, such as the heptanoyl variant, is crucial for research purposes, allowing for the creation of a pure, defined molecular species. Both chemical and enzymatic strategies are employed, starting primarily from sn-glycero-3-phosphocholine (GPC), which can be sourced from the deacylation of natural lecithins (e.g., from soy or egg yolk). mdpi.comnih.gov A significant challenge in chemical synthesis is the potential for acyl migration, where the fatty acid moves from the sn-1 to the sn-2 position, creating a mixture of isomers. mdpi.com

Chemical Synthesis: Chemical routes offer versatility but require careful control to maintain regioselectivity and prevent unwanted side reactions. A common approach involves the direct acylation of GPC with heptanoyl chloride or heptanoic anhydride. To enhance solubility in organic solvents and control the reaction, GPC is often used as a complex, for instance with kieselguhr. nih.gov Another established method is tin-mediated synthesis, where a stannylene derivative of GPC is formed and subsequently acylated with an acyl chloride. nih.gov This method provides high regioselectivity for the sn-1 position. nih.gov More recent developments report highly regioselective syntheses that utilize protective groups, such as a tert-butyldimethylsilyl (TBS) group, which can be removed under exceedingly mild conditions to yield the pure LPC without chromatography, thus minimizing acyl migration. wikipedia.org

Enzymatic Synthesis: Enzymatic methods are prized for their high specificity, which largely eliminates the issue of acyl migration and results in a purer product under mild reaction conditions. mdpi.com Lipases are commonly used biocatalysts for this purpose. nih.gov The synthesis can proceed via two main enzymatic routes:

Selective deacylation (alcoholysis) of phosphatidylcholine: An enzyme selectively removes the fatty acid from the sn-2 position of a diacylphosphatidylcholine.

Direct esterification of GPC: A lipase catalyzes the esterification of GPC with heptanoic acid at the sn-1 position. nih.gov

Immobilized lipases are particularly effective. For instance, Novozym 435 (from Candida antarctica), Lipozyme TL IM (from Thermomyces lanuginosus), and Lipozyme RM IM (from Rhizomucor miehei) have demonstrated high efficiency in catalyzing the synthesis of LPCs. nih.gov The choice of solvent (or a solvent-free system) and other reaction parameters like temperature and substrate molar ratio are optimized to maximize yield. mdpi.comnih.gov

Table 1: Comparison of Synthesis Routes for 1-Acyl-sn-glycero-3-phosphocholine

| Synthesis Route | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Chemical | Heptanoyl chloride/anhydride, GPC, DMAP, Pyridine | High yield, versatile for various acyl chains. | Risk of acyl migration, potential for side reactions, may require harsh conditions and purification. mdpi.com |

| Chemical (Tin-mediated) | GPC, Dialkyltin oxide, Heptanoyl chloride | High regioselectivity for the sn-1 position. nih.gov | Use of organotin reagents. |

| Chemical (TBS protection) | TBS-protected intermediates, TFA for deprotection | Highly regioselective, avoids chromatography, minimizes acyl migration. wikipedia.org | Multi-step process involving protection and deprotection. |

| Enzymatic | GPC, Heptanoic acid, Immobilized Lipase (e.g., Novozym 435, Lipozyme TL IM) | High regioselectivity, mild reaction conditions, environmentally friendly. mdpi.comnih.gov | Can be slower, enzyme cost and stability may be factors. |

Design and Research Applications of Structurally Modified Derivatives

Fluorescently labeled LPCs are powerful tools for visualizing and studying the dynamics of lipids within biological membranes. The synthesis involves covalently attaching a fluorophore to the LPC molecule. The fluorescent group can be positioned either on the acyl chain or at the polar head group, allowing it to probe different regions of the membrane.

The synthesis of these analogs can be achieved by using a fluorescently labeled heptanoic acid during the initial esterification of GPC or by modifying a pre-synthesized LPC. A variety of fluorophores are used, each with distinct photophysical properties suitable for specific applications like fluorescence microscopy, lipid trafficking studies, and membrane dynamics research.

Research Applications:

Membrane Dynamics and Fluidity: Probes like 1,6-Diphenyl-1,3,5-hexatriene (DPH) embed within the hydrophobic core of the lipid bilayer, and their fluorescence anisotropy can be used to measure membrane fluidity and lipid order.

Lipid Trafficking and Uptake: Nitrobenzoxadiazole (NBD) is a widely used fluorophore for tracking lipid movement. NBD-labeled LPCs allow researchers to monitor the uptake, transport, and localization of LPC within living cells.

Membrane Fusion and Lipid Mixing: Pyrene-labeled LPCs are useful for detecting membrane fusion events. Pyrene (B120774) forms excimers (excited-state dimers) at high concentrations that have a different emission spectrum than the monomer, providing a quantitative way to monitor the mixing of lipids between membranes.

Fluorescence Resonance Energy Transfer (FRET): By synthesizing LPCs with donor-acceptor fluorophore pairs, such as 9-anthrylvinyl (donor) and 3-perylenoyl (acceptor), FRET can be used to study processes like membrane fusion and the conservation of membrane leaflet sidedness.

Table 2: Common Fluorophores for Labeling Lysophospholipids and Their Applications

| Fluorophore | Typical Excitation/Emission (nm) | Key Research Applications |

|---|---|---|

| NBD (Nitrobenzoxadiazole) | ~465 / ~535 | Lipid uptake, membrane trafficking, live-cell imaging. |

| DPH (1,6-Diphenyl-1,3,5-hexatriene) | ~350 / ~430 | Membrane fluidity, lipid tail order, fluorescence anisotropy assays. |

| Pyrene | Monomer: ~340 / ~380, Excimer: ~340 / ~470 | Membrane fusion, lipid transfer, excimer formation assays. |

| Fluorescein / Rhodamine | Variable (e.g., ~490 / ~520 for Fluorescein) | Covalent labeling of lipids, often at the head group, for localization studies. |

Isotopically labeled compounds, where atoms like hydrogen, carbon, or nitrogen are replaced with their heavier, stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N), are indispensable for mechanistic studies in biochemistry and metabolism. wikipedia.org The synthesis of labeled this compound can be achieved by using isotopically labeled precursors. For instance, the heptanoyl chain can be labeled by using deuterated or ¹³C-labeled heptanoic acid in the synthesis, or the glycerol (B35011) backbone and choline (B1196258) headgroup can be labeled by starting with a labeled GPC molecule. wikipedia.org

These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Research Applications:

Metabolic Flux Analysis: Stable isotopic tracers are used to measure the activities of biosynthetic pathways. By introducing a labeled LPC into a cell culture or organism, researchers can trace its metabolic fate, identifying the products of its degradation and its incorporation into other complex lipids. This helps to quantify the flux through pathways like the Lands cycle of phospholipid remodeling.

Elucidation of Reaction Mechanisms: Labeled compounds are used to delineate complex metabolic pathways and enzyme mechanisms. For example, deuterium labeling can be used to study the kinetic isotope effect of enzymes that metabolize LPC, providing insight into which chemical bond-breaking steps are rate-limiting.

Quantitative Mass Spectrometry: Deuterated phospholipids (B1166683) serve as ideal internal standards for quantitative lipidomics. Because they have nearly identical chemical and physical properties to the endogenous (unlabeled) lipid, they can be added to a sample at a known concentration to accurately quantify the amount of the target lipid present.

Table 3: Examples of Isotopic Labeling for Mechanistic Studies

| Isotope | Labeled Precursor Example | Analytical Technique | Application |

|---|---|---|---|

| ²H (Deuterium) | Deuterated heptanoic acid | Mass Spectrometry, ²H NMR | Metabolic tracing, internal standards for quantification, kinetic isotope effect studies. |

| ¹³C | ¹³C-labeled GPC | Mass Spectrometry, ¹³C NMR | Tracing the fate of the glycerol backbone in metabolic pathways. |

| ¹⁵N | ¹⁵N-labeled choline | Mass Spectrometry | Following the metabolism of the phosphocholine (B91661) headgroup. |

The synthesis and application of thio-phospholipid analogs of this compound specifically for membrane interaction studies represent a highly specialized area of research. While general methods for creating thiophospholipids exist, detailed studies focusing on the thio-derivatives of this particular short-chain lysophospholipid are not widely reported in publicly available scientific literature.

In principle, such analogs could serve as valuable research tools. For example, a thio-analog that is resistant to cleavage by phospholipases could be used to study the non-metabolic signaling effects of LPCs at their receptors. The altered polarity and hydrogen bonding capacity of a thiophosphate headgroup could also be used to probe the specific interactions between the lipid headgroup and membrane proteins or other lipids. However, dedicated research on the synthesis and utility of thio-heptanoyl-LPC is required to explore these potential applications.

Biochemical Pathways and Enzymatic Interactions of 1 Heptanoyl Sn Glycero 3 Phosphocholine

Integration within Phospholipid Remodeling Cycles (e.g., the Lands Cycle)

The Lands cycle, a fundamental pathway in phospholipid metabolism, facilitates the deacylation and subsequent reacylation of glycerophospholipids. This cycle allows for the modification of fatty acid composition within cellular membranes, thereby influencing membrane fluidity and function. The cycle begins with the hydrolysis of a fatty acid from a diacyl-phosphatidylcholine by a phospholipase A, generating a lysophosphatidylcholine (B164491). This LPC is then reacylated by a lysophosphatidylcholine acyltransferase, incorporating a new fatty acyl-CoA to form a remodeled phosphatidylcholine.

1-Heptanoyl-sn-glycero-3-phosphocholine, as a lysophosphatidylcholine, is a potential intermediate in this cycle. Its formation would arise from the deacylation of a phosphatidylcholine containing a heptanoyl group. Once formed, its subsequent reacylation would depend on its suitability as a substrate for LPCAT enzymes. The efficiency of its integration and turnover within the Lands cycle is therefore dictated by the substrate specificities of the involved phospholipases and acyltransferases.

Enzymatic Transformations Involving this compound

The metabolic fate of this compound is primarily determined by its interactions with two key enzyme families: Lysophosphatidylcholine Acyltransferases (LPCATs) and Phospholipases A (PLAs).

Lysophosphatidylcholine Acyltransferases (LPCATs) Activity

LPCATs are responsible for the reacylation of lysophosphatidylcholines, a crucial step in the Lands cycle for the repair of peroxidized cell membranes and the synthesis of specific phosphatidylcholine species. e-century.us The activity of these enzymes is vital for maintaining the balance of different phospholipid species within the cell.

The substrate specificity of LPCAT isoforms is a critical determinant of which lysophosphatidylcholines are reacylated. Research has shown that different LPCATs exhibit distinct preferences for both the lysophosphatidylcholine acceptor and the acyl-CoA donor.

LPCAT1 generally shows a preference for lysophosphatidylcholines with longer saturated acyl chains, such as 1-myristoyl (C14:0) and 1-palmitoyl (C16:0) LPCs, and it preferentially utilizes saturated fatty acyl-CoAs as acyl donors. e-century.usuniprot.org This specificity suggests that this compound, with its significantly shorter C7 acyl chain, would be a poor substrate for LPCAT1.

LPCAT3 , in contrast, exhibits a preference for lysophosphatidylcholines with a saturated fatty acid at the sn-1 position and demonstrates a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA and arachidonoyl-CoA, as acyl donors. nih.govnih.govmdpi.com Importantly, studies on the substrate specificity of human LPCAT3 have shown that while it has robust activity with longer chain LPCs like 1-myristoyl-LPC and 1-palmitoyl-LPC, there is no detectable activity with 1-hexanoyl-LPC (C6:0). researchgate.net Given the structural similarity between a hexanoyl and a heptanoyl group, it is highly probable that this compound is also not a substrate for LPCAT3.

| Enzyme | Preferred Lysophosphatidylcholine (Acyl Acceptor) | Preferred Acyl-CoA (Acyl Donor) | Predicted Activity with this compound |

|---|---|---|---|

| LPCAT1 | Long-chain saturated (e.g., C14:0, C16:0) e-century.usuniprot.org | Saturated fatty acyl-CoAs e-century.us | Low to negligible |

| LPCAT3 | Long-chain saturated (e.g., C14:0, C16:0) researchgate.net | Polyunsaturated fatty acyl-CoAs (e.g., linoleoyl-CoA, arachidonoyl-CoA) nih.govnih.govmdpi.com | Negligible (based on data for 1-hexanoyl-LPC) researchgate.net |

The reacylation of lysophosphatidylcholines by LPCATs is fundamental to maintaining cellular phospholipid homeostasis. This process ensures the diversity and appropriate composition of fatty acyl chains in membrane phospholipids (B1166683), which is crucial for membrane integrity, fluidity, and the function of membrane-associated proteins. nih.govelifesciences.org By selectively incorporating different fatty acyl-CoAs, LPCATs can tailor the phospholipid profile of a cell to its specific needs. nih.gov

The efficiency of this remodeling process is highly dependent on the substrate specificity of the LPCAT enzymes. elifesciences.org The apparent inability of major LPCAT isoforms to utilize short-chain LPCs like this compound suggests that the reacylation pathway may not be a primary route for the metabolism of such compounds. This implies that if short-chain LPCs are generated, they may be metabolized through other pathways or have different cellular fates compared to their long-chain counterparts. The maintenance of phospholipid homeostasis is thus achieved through the selective reacylation of specific, predominantly long-chain, lysophosphatidylcholines. nih.govnih.gov

Phospholipase A (PLA) Activity and Lysophospholipid Generation

Phospholipases are a diverse family of enzymes that catalyze the hydrolysis of phospholipids. Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) are responsible for the cleavage of fatty acids from the sn-1 and sn-2 positions of the glycerol (B35011) backbone, respectively, leading to the production of lysophospholipids. mdpi.com

The generation of lysophosphatidylcholines, including species like this compound, is a direct result of the action of PLA1 and PLA2 on diacyl-phosphatidylcholines. nih.gov

Phospholipase A1 (PLA1) enzymes hydrolyze the ester bond at the sn-1 position of glycerophospholipids, yielding a free fatty acid and a 2-acyl-lysophospholipid. mdpi.comresearchgate.net The substrate specificity of PLA1 can vary, with some isoforms showing preference for specific phospholipid head groups or acyl chains. For a diacyl-phosphatidylcholine containing a heptanoyl group at the sn-1 position, PLA1 activity would release heptanoic acid and a 2-acyl-lysophosphatidylcholine.

Phospholipase A2 (PLA2) enzymes cleave the fatty acid from the sn-2 position, producing a free fatty acid and a 1-acyl-lysophosphatidylcholine. nih.gov This action is a key step in the Lands cycle and in the production of inflammatory mediators. nih.gov The substrate specificity of PLA2s is broad, with different isoforms exhibiting preferences for various acyl chains. Some PLA2s are known to effectively hydrolyze phosphatidylcholines with short acyl chains. For example, lysosomal phospholipase A2 (PLA2G15) can hydrolyze short-chain oxidized phospholipids. nih.gov If a diacyl-phosphatidylcholine contains a heptanoyl group at the sn-2 position, its hydrolysis by a suitable PLA2 would yield 1-acyl-sn-glycero-3-phosphocholine and free heptanoic acid. Conversely, if the heptanoyl group is at the sn-1 position, PLA2 action on the sn-2 acyl chain would result in the formation of this compound.

| Enzyme | Site of Action on Diacyl-Phosphatidylcholine | Products | Potential for Production of this compound |

|---|---|---|---|

| Phospholipase A1 (PLA1) | sn-1 position mdpi.comresearchgate.net | Free fatty acid and 2-acyl-lysophosphatidylcholine | No, produces a 2-acyl-lysophosphatidylcholine. |

| Phospholipase A2 (PLA2) | sn-2 position nih.gov | Free fatty acid and 1-acyl-lysophosphatidylcholine | Yes, if the heptanoyl group is at the sn-1 position of the diacyl-phosphatidylcholine substrate. |

Lysophospholipase Activity on this compound and Related Short-Chain Lysophospholipids

The interaction between lysophospholipases and their substrates is significantly influenced by the structural characteristics of the lysophospholipid, particularly the length of the fatty acyl chain. While extensive research has been conducted on lysophospholipases that act on long-chain lysophospholipids, the enzymatic hydrolysis of short-chain variants such as this compound is a more nuanced area of study.

Research into the substrate specificity of various lysophospholipases reveals a clear preference for certain acyl chain lengths. For instance, studies on lysophospholipase-transacylase from rat lung have demonstrated that lysophosphatidylcholines require a minimum of ten carbon atoms in their acyl chain to effectively serve as acyl acceptors. This suggests that shorter-chain lysophospholipids like the heptanoyl (C7) variant may exhibit different kinetics or may not be substrates for all types of lysophospholipases.

The physical state of the substrate, whether as monomers or micelles, also plays a crucial role in the catalytic activity of these enzymes. Short-chain lysophospholipids, due to their higher critical micelle concentrations (CMCs), exist as monomers at higher concentrations compared to their long-chain counterparts. This can directly impact the rate of hydrolysis, as some lysophospholipases exhibit interfacial activation, a phenomenon where their activity is significantly enhanced at the lipid-water interface of micelles.

Detailed Research Findings

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available research, the broader understanding of lysophospholipase substrate specificity allows for informed inferences. The activity of these enzymes is not uniform across different sources and types. For example, a lysophospholipase from the P388D1 macrophage-like cell line has been shown to act on longer-chain lysophospholipids like 1-tetradecanoyllysophosphatidylcholine (C14) and 1-hexadecanoyllysophosphatidylcholine (C16). nih.gov

The general trend observed is that the binding affinity of the enzyme to its substrate can be influenced by the hydrophobicity of the acyl chain. Shorter chains, being less hydrophobic, may exhibit weaker binding to the active site of some lysophospholipases, potentially resulting in a higher Michaelis constant (Km) and a lower catalytic efficiency (kcat/Km).

To illustrate the impact of acyl chain length on the kinetics of lysophospholipase activity, the following table presents hypothetical data based on general enzymatic principles and available data for longer-chain lysophospholipids. This data is for illustrative purposes to demonstrate the expected trends.

| Substrate (1-Acyl-sn-glycero-3-phosphocholine) | Acyl Chain Length | Hypothetical Km (µM) | Hypothetical Vmax (µmol/min/mg) | Hypothetical kcat (s⁻¹) | Hypothetical kcat/Km (M⁻¹s⁻¹) |

| 1-Butyryl-sn-glycero-3-phosphocholine | C4 | 500 | 0.5 | 5 | 1.0 x 10⁴ |

| 1-Hexanoyl-sn-glycero-3-phosphocholine | C6 | 250 | 0.8 | 8 | 3.2 x 10⁴ |

| This compound | C7 | 200 | 1.0 | 10 | 5.0 x 10⁴ |

| 1-Octanoyl-sn-glycero-3-phosphocholine | C8 | 150 | 1.2 | 12 | 8.0 x 10⁴ |

| 1-Decanoyl-sn-glycero-3-phosphocholine | C10 | 100 | 1.5 | 15 | 1.5 x 10⁵ |

Note: The data in this table is hypothetical and intended for illustrative purposes to show expected trends in the absence of specific experimental values for short-chain lysophospholipids.

Further research is necessary to empirically determine the precise kinetic parameters for the enzymatic hydrolysis of this compound and other short-chain lysophospholipids by various lysophospholipases. Such studies would provide a more complete understanding of the metabolic fate of these important signaling molecules.

Behavior of 1 Heptanoyl Sn Glycero 3 Phosphocholine in Biological Mimetic Environments

Self-Assembly and Structural Organization in Aqueous Solutions

The behavior of 1-Heptanoyl-sn-glycero-3-phosphocholine in aqueous environments is dictated by its molecular geometry. The relatively large headgroup compared to its single short acyl chain results in a conical shape, which favors the formation of curved structures rather than planar bilayers. This property is central to its utility in forming micelles, bicelles, and other model membrane systems.

The critical micelle concentration (CMC) is a fundamental property of surfactants and lysolipids, representing the concentration at which individual molecules (monomers) in an aqueous solution begin to aggregate and form micelles. wikipedia.org Below the CMC, this compound exists predominantly as monomers. As the concentration increases to and beyond the CMC, the hydrophobic tails of the molecules cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous phase, resulting in the spontaneous formation of micelles. wikipedia.org

The CMC is a critical parameter in research applications as it dictates the concentration range required for the formation of these self-assembled structures. For this compound (also referred to as 7:0 Lyso PC), the critical micelle concentration has been determined to be 1.4 mM. sigmaaldrich.comavantiresearch.com This value is influenced by factors such as temperature, pH, and ionic strength of the solution. The CMC of lysophosphatidylcholines is also highly dependent on the length of the acyl chain; generally, the CMC decreases as the length of the hydrophobic tail increases. sigmaaldrich.comsigmaaldrich.com

Critical Micelle Concentration of Lysophosphatidylcholines

| Compound | Acyl Chain Length | Critical Micelle Concentration (CMC) |

|---|---|---|

| 1-Hexanoyl-sn-glycero-3-phosphocholine | C6:0 | 15 mM |

| This compound | C7:0 | 1.4 mM |

| 1-Octanoyl-sn-glycero-3-phosphocholine | C8:0 | 0.27 mM |

The ability of this compound and other short-chain phospholipids (B1166683) to form micelles is extensively utilized in the field of membrane protein structural biology. d-nb.info Membrane proteins, being inherently hydrophobic, require a lipid-like environment to maintain their native structure and function once extracted from the cell membrane. Micelles composed of short-chain phospholipids can effectively solubilize membrane proteins, providing a stable, native-like environment for further study. d-nb.info

In addition to simple micelles, this compound is a key component in the formation of bicelles. Bicelles are discoidal structures composed of a planar bilayer of long-chain phospholipids (like DMPC) surrounded by a rim of short-chain phospholipids or detergents. nih.govresearchgate.net These structures provide a more native, bilayer-like environment for membrane proteins compared to spherical micelles. researchgate.net The ratio of the long-chain lipid to the short-chain lipid (the 'q' ratio) and the temperature can influence the size and shape of the bicelles. nih.gov For membrane protein reconstitution, the protein is typically solubilized in a detergent and then mixed with the lipid components to form proteo-bicelles. d-nb.info

Nanodiscs represent another sophisticated model membrane system for studying single membrane proteins. These are soluble, discoidal lipid bilayers encircled by a "belt" of an amphipathic helical protein, known as a membrane scaffold protein (MSP). memtein.commdpi.com The formation of nanodiscs involves the self-assembly of MSPs and a mixture of lipids, which can include this compound, in the presence of a detergent that is subsequently removed. The short-chain nature of this compound can facilitate the formation and stabilization of these nanoscale bilayers. The choice of lipids incorporated into the nanodisc is crucial as it can influence the structure and function of the reconstituted membrane protein. nih.gov

Under certain conditions of concentration, temperature, and ionic strength, bicellar mixtures can undergo phase transformations to form larger, more complex structures, including wormlike micelles. nih.gov These are elongated, flexible cylindrical micelles that can entangle to form viscoelastic solutions. While not as commonly used as bicelles or nanodiscs for single-protein studies, wormlike micelles are of interest in understanding lipid polymorphism and the physical properties of lipid assemblies. The presence of short-chain lipids like this compound can influence the curvature and flexibility of these structures.

Membrane Biophysics and Interactions within Lipid Bilayers

The interaction of this compound with lipid bilayers is of significant interest in membrane biophysics. Its single acyl chain and relatively large headgroup introduce perturbations in the ordered structure of a lipid bilayer, which can have profound effects on the membrane's physical properties.

This compound can be readily incorporated into various model membrane systems. In lipid monolayers at an air-water interface, its presence can alter the packing and surface pressure of the lipid film. nih.gov When introduced to pre-formed lipid bilayers, such as those in liposomes or supported lipid bilayers, it can insert itself between the existing phospholipid molecules. mdpi.com

Liposomes are spherical vesicles composed of one or more lipid bilayers, and they are widely used as models for cell membranes. mdpi.com Giant Unilamellar Vesicles (GUVs) are a type of liposome (B1194612) that are large enough to be observed under a light microscope, making them particularly useful for studying membrane dynamics and protein-lipid interactions. nih.govresearchgate.net The incorporation of this compound into the bilayers of liposomes and GUVs can be achieved by co-solubilizing the lipids in an organic solvent, which is then evaporated, followed by hydration of the resulting lipid film.

The incorporation of lysophospholipids like this compound into a lipid bilayer has a significant impact on its structural and dynamic properties. The conical shape of the molecule disrupts the parallel packing of the cylindrical diacyl phospholipids, leading to an increase in the fluidity of the membrane. nih.gov This fluidizing effect is due to the creation of free volume within the hydrophobic core of the bilayer, which allows for greater motional freedom of the lipid acyl chains.

Studies using techniques such as fluorescence polarization have shown that increasing the concentration of a lysophosphatidylcholine (B164491) in dipalmitoylphosphatidylcholine (DPPC) liposomes leads to a decrease in the order of the acyl chains, indicating increased fluidity. nih.gov X-ray diffraction studies have revealed that the incorporation of lysophospholipids can also lead to a decrease in the thickness of the lipid bilayer. nih.gov At higher concentrations, the disruptive effect of the lysophospholipid can lead to the formation of non-bilayer structures and eventually the solubilization of the bilayer into micelles. nih.gov

Effect of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 LPC) on DPPC Liposome Thickness

| Concentration of 16:0 LPC (mol%) | Lipid Bilayer Thickness (nm) at 25°C |

|---|---|

| 0 | 7.30 |

| 14.1 | 6.79 |

| 27.0 | 5.52 |

Research Applications and Functional Investigations of 1 Heptanoyl Sn Glycero 3 Phosphocholine

Studies on Cellular Processes in Cultured Cell Lines

Modulation of Cellular Signaling Pathways as a Research Probe

Lysophospholipids, including various forms of lysophosphatidylcholine (B164491), are recognized as potent signaling molecules that can influence a multitude of cellular processes. nih.gov These lipids can act as second messengers or as ligands for specific G protein-coupled receptors, thereby initiating downstream signaling cascades. The unique physical properties of short-chain lysophosphatidylcholines, such as 1-Heptanoyl-sn-glycero-3-phosphocholine, make them useful as research probes. Their amphiphilic nature, with a single short acyl chain, confers greater water solubility compared to their diacyl counterparts, allowing for easier delivery to cultured cells and manipulation of signaling pathways.

While specific studies on this compound are limited, related short-chain phosphatidylcholines have been used to investigate cellular signaling. For instance, 1,2-dihexanoyl-sn-glycero-3-phosphocholine (a C6:0 phosphatidylcholine) has been utilized in studies of ovarian cancer cells to understand the pathways involving choline-containing metabolites. nih.gov The introduction of such lipids can help to dissect the roles of enzymes like phospholipases and choline (B1196258) kinase in cell signaling. nih.gov It is plausible that this compound could be similarly employed to probe signaling events, leveraging its ability to integrate into membranes and be metabolized into other bioactive lipids.

Investigations into Membrane Trafficking and Dynamics

Glycerophospholipids are fundamental to the structure and dynamics of cellular membranes, and they play a crucial role in vesicle trafficking, which involves the budding and fusion of membrane-bound carriers. nih.gov The shape of a lipid molecule, determined by the relative size of its polar headgroup and nonpolar tail, can influence membrane curvature. Lysophospholipids, with their inverted cone shape (large headgroup, single acyl chain), are known to induce positive membrane curvature, a property essential for membrane budding and fission events. nih.gov

The incorporation of exogenous lysophosphatidylcholines like this compound into cellular membranes can alter their biophysical properties. This makes them valuable tools for investigating the mechanics of membrane trafficking. Researchers can study how changes in membrane composition and curvature affect processes such as endocytosis, exocytosis, and the transport of cargo between organelles. Although direct studies with the heptanoyl variant are not prominent, the general principles of lysophospholipid involvement in membrane dynamics are well-established. nih.govfrontiersin.org The transport of fatty acids and other lipids between organelles, such as the endoplasmic reticulum and chloroplasts, involves metabolically distinct pools of phosphatidylcholine and its lysophosphatidylcholine derivatives, highlighting their central role in intracellular lipid trafficking. nih.govresearchgate.net

Effects on Cellular Differentiation and Proliferation in Research Models

The metabolism of phosphatidylcholine is intricately linked to cell proliferation and survival. researchgate.net Alterations in the synthesis and catabolism of choline-containing phospholipids (B1166683) are often observed in cancer cells, suggesting that these pathways are critical for malignant growth. researchgate.net Lysophosphatidylcholines can influence cell fate by being remodeled into other lipids or by activating signaling pathways that control proliferation and differentiation.

For example, studies on lysophosphatidylcholine acyltransferase 3 (LPCAT3), an enzyme that re-acylates lysophosphatidylcholine, have shown its importance in incorporating arachidonic acid into phospholipids during adipocyte differentiation. mdpi.com This suggests that the availability and metabolism of lysophosphatidylcholines are crucial for cellular differentiation programs. While specific data on this compound is scarce, research on other lysophospholipids, such as 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphate, has indicated effects on cell proliferation. medchemexpress.com These findings support the potential for using this compound as a tool to study the impact of lipid metabolism on cell growth and differentiation in various research models.

Table 1: Research Applications of Related Lysophospholipids in Cellular Proliferation and Differentiation

| Compound/Enzyme | Research Model | Observed Effect | Reference |

|---|---|---|---|

| Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | Adipocytes | Regulation of phospholipid remodeling is associated with adipocyte differentiation. | mdpi.com |

| 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphate | General cell studies | Has a certain effect on cell proliferation. | medchemexpress.com |

| Choline Metabolites | Cancer cell lines | Contribute to both proliferative growth and programmed cell death. | researchgate.net |

Mechanistic Studies in Non-Human Organismal Models

Involvement in Experimental Models of Inflammation (e.g., murine macrophages)

Phosphatidylcholines and their metabolites are increasingly recognized for their roles in modulating inflammatory responses. Macrophages, key cells of the innate immune system, are particularly sensitive to their lipid environment. Studies using liposomes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have demonstrated that these lipids can trigger a robust inflammatory response in murine macrophages, leading to the expression of pro-inflammatory cytokines and chemokines. mdpi.com This suggests that phosphatidylcholines are not merely structural components but can actively participate in immune signaling. mdpi.com

Conversely, some phospholipids can have anti-inflammatory effects. The role of a specific lysophosphatidylcholine in inflammation can depend on its structure and the context of the immune response. Short-chain fatty acids, such as heptanoic acid (the acyl chain of this compound), can have distinct effects on macrophage function. Given that various fatty acids and their derivatives are known to modulate macrophage-mediated immune responses, it is conceivable that this compound could be used in experimental models to investigate the impact of short-chain lysophospholipids on inflammation. nih.gov Studies in murine macrophage cell lines, such as RAW 264.7, are common models to explore these interactions. nih.gov

Table 2: Effects of Phosphatidylcholine Variants on Macrophage Inflammatory Response

| Phospholipid | Model System | Key Findings | Reference |

|---|---|---|---|

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Liposomes | Murine Macrophages (in vivo and ex vivo) | Increased expression of genes in the NF-κB activation pathway, leading to cytokine and chemokine production. | mdpi.com |

| Anionic Phospholipids | Murine Macrophages | Can exert anti-inflammatory effects on macrophage activity. | northwestern.edu |

| Lauric Acid (C12:0 Saturated Fatty Acid) | RAW 264.7 Macrophages | Increased TLR signaling and COX-2 expression, indicating a pro-inflammatory function. | nih.gov |

Role in Studies Pertaining to Neurological and Cardiovascular Systems

The metabolism of lipids, including lysophosphatidylcholines, is critical for the normal function of the neurological and cardiovascular systems. In the brain, phospholipids are essential for the integrity of neuronal membranes, myelination, and signal transduction. Research using nanoparticles coated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) has shown that this phospholipid promotes adhesion to biomembranes and enhances transport within the rat brain, suggesting applications in drug delivery to the central nervous system. nih.govresearchgate.net

In the cardiovascular system, levels of certain lipids have been linked to disease markers. For example, levels of 1-acyl-sn-glycero-3-phosphocholine have been associated with obesity and several markers of subclinical cardiovascular disease. helsinki.fi Lysophosphatidylcholines are also known to exhibit pro-inflammatory activity and have been implicated in the pathogenesis of atherosclerosis. medchemexpress.com While direct evidence for the role of this compound is not available, its status as a lysophospholipid makes it a relevant molecule for investigation in models of neurological and cardiovascular diseases. Its potential to cross biological membranes and influence cellular signaling makes it a candidate for studying the intricate relationship between lipid metabolism and the pathophysiology of these complex systems.

Advanced Analytical and Spectroscopic Methodologies in Research on 1 Heptanoyl Sn Glycero 3 Phosphocholine

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is a cornerstone for the analysis of lysophospholipids like 1-Heptanoyl-sn-glycero-3-phosphocholine, enabling their separation from other lipid species and isomers. The choice of chromatographic technique is dictated by the specific analytical question, whether it is for quantitative analysis, isomer separation, or fatty acid profiling.

Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the separation and quantification of lysophosphatidylcholine (B164491) (LPC) positional isomers. nih.govnih.govcapes.gov.br In RPLC, separation is based on the hydrophobicity of the analytes. For LPCs, isomers with the acyl chain at the sn-2 position typically elute earlier than their sn-1 counterparts. nih.gov This technique is essential for confirming the isomeric purity of synthetic this compound and for studying potential acyl migration.

The coupling of RPLC with ESI-MS/MS allows for sensitive and specific detection. nih.gov ESI is a soft ionization technique that keeps the lipid molecule intact, primarily as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used for structural elucidation. A precursor ion scan for m/z 184, corresponding to the phosphocholine (B91661) headgroup, is highly specific for the detection of phosphocholine-containing lipids, including this compound. psu.eduresearchgate.net The fragmentation patterns in MS/MS spectra can differentiate between sn-1 and sn-2 isomers, providing definitive identification. nih.govresearchgate.net

Table 1: RPLC-ESI-MS/MS Parameters for Lysophospholipid Isomer Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 or C8 reversed-phase | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water/acetonitrile/methanol with additives (e.g., formic acid, ammonium (B1175870) formate) | Elution of analytes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecules [M+H]⁺ |

| MS/MS Scan Mode | Precursor ion scan for m/z 184 or Selected Reaction Monitoring (SRM) | Specific detection of phosphocholine lipids |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and complementary technique to RPLC for the analysis of polar lipids. researchgate.netresearchgate.net In HILIC, separation is based on the polarity of the lipid headgroup, which allows for the effective separation of different lipid classes. upce.cznih.govchemrxiv.org This is particularly useful for analyzing complex lipid extracts where LPCs need to be separated from other phospholipids (B1166683) like phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylinositols (PI). researchgate.netnih.gov

HILIC can also resolve isobaric LPC species and has been successfully applied to the identification of a wide range of LPCs in biological samples. researchgate.net The separation mechanism in HILIC, which involves partitioning between a hydrophilic stationary phase and a mobile phase with a high organic content, can provide different selectivity for LPC isomers compared to RPLC. nih.gov When coupled with high-resolution mass spectrometry, HILIC enables the confident identification and quantification of lysophospholipids. researchgate.net

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is the gold standard for the detailed analysis of fatty acid composition. ugent.benih.govresearchgate.net For a compound like this compound, GC is not used to analyze the intact molecule due to its low volatility. ugent.be Instead, the molecule is first subjected to hydrolysis (saponification) to cleave the ester bond and release the heptanoic acid. lipidmaps.orgavantiresearch.com

The released fatty acid is then derivatized, most commonly to its fatty acid methyl ester (FAME), to increase its volatility for GC analysis. nih.govshimadzu.comresearchgate.net The resulting heptanoic acid methyl ester can be separated and quantified by GC. nih.gov This analysis is crucial for verifying the identity and purity of the acyl chain in this compound.

Table 2: Steps for GC Analysis of Fatty Acid Composition

| Step | Procedure | Purpose |

|---|---|---|

| 1. Hydrolysis | Saponification using a base (e.g., KOH in methanol) | Cleavage of the ester bond to release the fatty acid |

| 2. Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) using a reagent like BF₃ in methanol | Increase volatility for GC analysis |

| 3. GC Separation | Separation on a polar capillary column (e.g., Carbowax) | Separation of FAMEs based on chain length and unsaturation |

| 4. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Quantification and identification of the fatty acid |

Spectroscopic Approaches for Structural and Conformational Research

Spectroscopic methods provide invaluable insights into the atomic-level structure, conformation, and interactions of this compound in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of lipids in solution and for studying their interactions with other molecules, such as proteins. springernature.comfrontiersin.org Both ¹H and ¹³C NMR can provide detailed information about the conformation of the glycerol (B35011) backbone and the phosphocholine headgroup of this compound. beilstein-journals.orgnih.gov ³¹P NMR is particularly useful for probing the environment of the phosphate (B84403) group and is sensitive to changes in headgroup conformation and interactions. mdpi.comsteelyardanalytics.com

In the context of lipid-protein interactions, NMR can be used to monitor changes in the chemical shifts and relaxation rates of both the lipid and the protein upon complex formation. nih.govnih.gov For instance, the binding of a protein to micelles of this compound can lead to perturbations in the NMR signals of the lipid's acyl chain and headgroup, providing information on the depth of insertion and the specific sites of interaction. nih.gov Solid-state NMR can be employed to study the structure and dynamics of the lipid within a membrane environment. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive technique for studying the secondary structure of proteins and the conformation of lipids. springernature.comrub.deresearchgate.net It is particularly well-suited for investigating protein-lipid interactions by monitoring changes in the vibrational modes of both components. nih.govnih.gov

The interaction of this compound with a protein can be observed through shifts in the amide I and amide II bands of the protein, which are sensitive to its secondary structure (α-helix, β-sheet). frontiersin.org Concurrently, changes in the lipid's vibrational bands, such as the C=O stretching vibration of the ester group (~1740 cm⁻¹) and the CH₂ stretching vibrations of the acyl chain (~2850 and ~2920 cm⁻¹), can indicate alterations in the lipid's packing and ordering upon protein binding. nih.govresearchgate.net Isotope labeling (e.g., with ¹³C) can be used to distinguish between the vibrational bands of the lipid and the protein. nih.gov

Table 3: Key FTIR Vibrational Bands for Studying Protein-Lipid Interactions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|

| Amide I (Protein) | 1600-1700 | Protein secondary structure (α-helix, β-sheet) |

| Amide II (Protein) | 1500-1600 | Protein secondary structure and conformation |

| C=O Stretch (Lipid Ester) | ~1740 | Environment of the glycerol backbone, hydration |

| CH₂ Asymmetric Stretch (Lipid Acyl Chain) | ~2920 | Acyl chain order and packing |

| CH₂ Symmetric Stretch (Lipid Acyl Chain) | ~2850 | Acyl chain order and packing |

| PO₂⁻ Antisymmetric Stretch (Lipid Headgroup) | ~1220-1250 | Hydration and conformation of the phosphate group |

Fluorescence Spectroscopy for Investigating Dynamics, Distribution, and Enzyme Activity

Fluorescence spectroscopy offers a powerful, non-invasive toolkit for probing the molecular environment and interactions of this compound. By employing fluorescent probes or fluorescently labeled analogs, researchers can gain insights into the dynamics of lipid movement, their distribution within membranes, and the kinetics of enzymes that metabolize them.

The utility of fluorescence in studying lipid systems stems from the sensitivity of certain fluorophores to the polarity of their surroundings. Changes in the fluorescence quantum yield and emission spectrum of a probe can indicate its location within a lipid assembly, such as the hydrocarbon core, the glycerol backbone region, or the aqueous interface of a micelle or bilayer. Techniques like nanosecond fluorescence polarization are also employed to measure rotational mobility, revealing information about the flexibility and dynamics of the system.

In the context of enzyme kinetics, fluorescence-based assays provide a continuous and highly sensitive method for monitoring activity. For instance, the activity of enzymes like phospholipase C (PLC) can be monitored using fluorogenic probes. One common method is the Amplex Red assay, where the phosphocholine headgroup released by PLC activity is converted to choline (B1196258), which then generates a fluorescent product. nih.gov Dual-color fluorescence cross-correlation spectroscopy is another advanced technique that can monitor enzyme kinetics in real-time by observing the separation of two different fluorescent labels on a substrate molecule upon cleavage. nih.gov

While direct studies employing fluorescently labeled this compound are not extensively detailed in the provided search results, the principles are well-established with similar short-chain phospholipids. For example, fluorescently labeled phosphatidylcholines are used to monitor the dynamics of lipid exchange in detergent and phospholipid micelles. The ratio of pyrene (B120774) monomer to excimer fluorescence is a common indicator of lipid mixing at equilibrium. nih.gov

Table 1: Applications of Fluorescence Spectroscopy in Lipid Research

| Technique | Application | Information Gained | Example Probes/Methods |

| Steady-State & Time-Resolved Fluorescence | Investigating lipid dynamics and distribution | Polarity of the probe's microenvironment, rotational mobility, and proximity between molecules. | Anthroyl stearic acid, Dansyl phosphatidyl ethanolamine, Pyrene-labeled phospholipids. |

| Fluorescence Resonance Energy Transfer (FRET) | Measuring intermolecular distances | Proximity between a donor and acceptor fluorophore (typically in the 10-100 Å range). | Fluorescently labeled lipids or proteins in a membrane. |

| Fluorescence Correlation Spectroscopy (FCS) | Studying molecular dynamics and concentration | Diffusion coefficients, local concentrations, and binding interactions. | Fluorescently labeled lipids diffusing in a model membrane. |

| Enzyme-Coupled Fluorescence Assays | Determining enzyme kinetics and activity | Rate of substrate turnover by monitoring the production of a fluorescent product. | Amplex Red assay for phospholipase C activity. |

Receptor Binding Assays Utilizing Lipid Preparations

Receptor binding assays are fundamental in pharmacology and biochemistry for quantifying the interaction between a ligand and its receptor. The physical state of the lipid environment is crucial for the proper folding and function of membrane-bound receptors. This compound, due to its detergent-like properties and ability to form micelles and mixed lipid vesicles, can be utilized in the preparation of membrane protein samples for such assays.

The reconstitution of membrane proteins, particularly G protein-coupled receptors (GPCRs), into a defined lipid environment is a critical step for in vitro binding and functional studies. nih.govspringernature.com Short-chain phospholipids like this compound can be used to solubilize membrane proteins from their native environment. Subsequently, the protein can be reconstituted into various membrane mimetics such as micelles, bicelles, or nanodiscs, which provide a more native-like lipid bilayer environment. mdpi.com The choice of the membrane mimetic can significantly impact the ligand-binding affinity and the structural integrity of the receptor. nih.gov

Once the receptor is successfully reconstituted, various binding assays can be performed. Radioligand binding assays have traditionally been a gold standard, where a radiolabeled ligand's binding to the receptor is measured. Competition binding assays, where a non-labeled compound (like this compound if it were being tested as a ligand) competes with a radiolabeled ligand, are used to determine the binding affinity of the unlabeled compound. biorxiv.org

Modern high-throughput screening (HTS) for GPCRs often employs cell-based assays that measure downstream signaling events, such as changes in secondary messengers like cAMP or intracellular calcium levels. nih.gov However, for detailed biophysical characterization and fragment-based screening, purified and reconstituted receptors are invaluable. The stability and monodispersity of the receptor-lipid preparation are key for the success of these assays.

Table 2: Lipid Preparations in Receptor Binding Assays

| Lipid Preparation | Description | Application in Binding Assays | Key Considerations |

| Micelles | Spherical aggregates of amphipathic molecules in aqueous solution. | Solubilization of membrane proteins for initial purification and some binding studies. | May not fully mimic the native bilayer environment, potentially affecting receptor conformation and function. |

| Bicelles | Disc-shaped aggregates of long-chain and short-chain phospholipids. | Provide a more planar lipid bilayer environment than micelles. Suitable for NMR and some binding studies. | The presence of short-chain lipids at the rim can influence protein-lipid interactions. |

| Liposomes/Vesicles | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. | Used to create a more native-like environment for reconstituted receptors in binding and transport assays. | Can be heterogeneous in size and may present challenges for certain spectroscopic techniques. |

| Nanodiscs | A discoidal patch of lipid bilayer encircled by a membrane scaffold protein. | Provide a highly stable and monodisperse system for studying membrane proteins in a native-like bilayer. mdpi.com | The scaffold protein may influence receptor dynamics and interactions. |

Computational Modeling and Theoretical Frameworks

Molecular Dynamics Simulations of 1-Heptanoyl-sn-glycero-3-phosphocholine in Membrane Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgnd.edu For a molecule like this compound, MD simulations could provide detailed information about its behavior when incorporated into a model cell membrane, such as a lipid bilayer. biorxiv.org

Methodological Approach: A typical MD simulation would involve creating a virtual model of a membrane patch, often composed of a more common phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), into which molecules of this compound are embedded. escholarship.org This system would then be hydrated with water molecules and ions to mimic physiological conditions. The simulation proceeds by calculating the forces between all atoms and using these forces to predict their motion over femtosecond time steps. nd.edu Force fields such as CHARMM, GROMOS, or AMBER are commonly used to define these interatomic interactions for phospholipids (B1166683). wikipedia.org

Potential Research Findings: Through MD simulations, researchers could investigate several properties of this compound within a membrane:

Membrane Perturbation: As a single-chain lysophospholipid, it is expected to alter the packing and fluidity of the lipid bilayer. Simulations could quantify its effect on membrane thickness, area per lipid, and the ordering of the acyl chains of neighboring lipids.

Lipid Dynamics: The lateral diffusion rate of this compound within the membrane could be calculated, providing insights into its mobility and distribution.

Headgroup Orientation and Hydration: The orientation of its phosphocholine (B91661) headgroup at the membrane-water interface and the pattern of surrounding water molecules could be determined. This is crucial for understanding how it interacts with aqueous environments and membrane-binding proteins.

Phase Behavior: At higher concentrations, simulations could predict the tendency of this compound to induce non-bilayer structures, such as micelles or hexagonal phases, which is a known characteristic of many lysophospholipids. biorxiv.org

In Silico Analysis of Protein-Lipid Interactions and Conformational Changes

In silico analysis leverages computational tools to predict and analyze the binding of lipids to proteins, revealing how these interactions can modulate protein structure and function. nih.govnih.gov For this compound, these techniques could identify potential protein partners and elucidate the molecular basis of its biological activities.

Methodological Approach: Several computational strategies are employed to study protein-lipid interactions:

Molecular Docking: This technique predicts the preferred orientation of a lipid when bound to a protein to form a stable complex. It could be used to screen a library of proteins for potential binding partners of this compound, scoring the interactions based on binding energy.

Binding Site Identification: Specialized algorithms can analyze a protein's surface to identify potential lipid-binding pockets or "hotspots" that have favorable physicochemical properties for interacting with the heptanoyl chain or the phosphocholine headgroup. acs.org

All-Atom MD Simulations: Extended MD simulations of a protein embedded in a membrane containing this compound can reveal spontaneous binding events. nih.gov Analysis of these simulations can provide detailed information on the specific amino acid residues involved in the interaction, the duration of the binding (residence time), and the free energy of binding. nih.govacs.org

Potential Research Findings: This type of analysis could reveal critical information about the functional roles of this compound:

Identification of Target Proteins: In silico screening could suggest interactions with specific proteins, such as ion channels, G protein-coupled receptors (GPCRs), or enzymes, whose functions are known to be modulated by lipids.

Characterization of Binding Sites: The analysis would identify the specific amino acids that form contacts with the lipid. This could reveal, for example, whether the interaction is primarily driven by hydrophobic forces with the acyl chain or electrostatic interactions with the phosphate (B84403) and choline (B1196258) groups.

Protein Conformational Changes: By comparing simulations of a protein with and without bound this compound, researchers could identify subtle or significant changes in the protein's three-dimensional structure. Such conformational shifts are often the mechanism by which lipids allosterically regulate protein activity. nih.gov

Note: As no specific in silico studies for this compound were found, a data table of protein interactions and conformational changes cannot be generated.

Future Directions and Emerging Research Avenues for 1 Heptanoyl Sn Glycero 3 Phosphocholine

Expanding the Understanding of its Mechanistic Roles in Cellular Systems

Glycerophospholipids are fundamental to cellular life, serving not only as the building blocks of membranes but also as active participants in cell signaling and trafficking. nih.gov Future research should aim to elucidate the specific mechanistic roles of 1-Heptanoyl-sn-glycero-3-phosphocholine within these complex cellular processes.

Due to its amphiphilic nature, with a single short acyl chain, it is expected to behave differently than its diacyl counterparts. It may act as a modulator of membrane properties, influencing fluidity, curvature, and the formation of lipid microdomains or rafts. preprints.org The introduction of short-chain phosphatidylcholines into membranes has been shown to alter the activity of membrane-bound enzymes such as phospholipase A2 and acyl-CoA:lysophospholipid acyltransferase. nih.gov

Future studies could investigate its role as a signaling molecule. Lipids are increasingly recognized as crucial second messengers in a variety of signaling pathways that regulate processes from cell proliferation to apoptosis. wikipedia.orgsigmaaldrich.com Research could explore whether this compound or its metabolites can interact with specific protein targets like kinases or G-protein coupled receptors to initiate downstream signaling events. wikipedia.org Its structural similarity to platelet-activating factor (PAF), another potent signaling phospholipid, suggests a potential, though yet unexplored, role in intercellular communication. nih.gov

Table 1: Potential Mechanistic Roles of this compound

| Cellular Process | Potential Role of this compound | Research Question Example |

|---|---|---|

| Membrane Dynamics | Modulation of membrane fluidity and curvature; influence on lipid raft formation. | How does the incorporation of this lipid affect the phase behavior of model membranes? |

| Enzyme Regulation | Allosteric regulation of membrane-bound enzymes (e.g., phospholipases, acyltransferases). nih.gov | Does it competitively or non-competitively inhibit phospholipase A2 activity? |

| Cell Signaling | Precursor to or a direct signaling molecule in pathways regulating cell growth or inflammation. wikipedia.orgsigmaaldrich.com | Can it activate specific G-protein coupled receptors involved in lipid signaling? |

| Vesicular Transport | Involvement in the budding or fusion of transport vesicles. | Does its presence in the Golgi apparatus affect protein trafficking pathways? |

Development of Advanced Research Probes and Tools based on its Structure

The development of lipid-based probes is a powerful strategy for studying lipid biology in vitro and in vivo. nih.gov The structure of this compound provides a versatile scaffold for the creation of novel research tools.

By attaching reporter groups such as fluorescent dyes, photo-crosslinkers, or affinity tags to its structure, researchers can create probes to visualize its subcellular localization, identify its protein binding partners, and track its metabolic fate. For example, a fluorescently labeled version could be used in advanced microscopy techniques to monitor its incorporation into specific cellular membranes or organelles.

Furthermore, its unique heptanoyl chain could be exploited for specific applications. This seven-carbon chain is less common in mammalian cells compared to longer chains (e.g., C16 or C18), which could make probes derived from it easier to distinguish from the endogenous lipid background in mass spectrometry-based analyses. nih.gov This could be particularly useful for tracing lipid metabolic pathways.

Table 2: Examples of Research Probes Derivable from this compound

| Probe Type | Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., NBD, BODIPY) to the glycerol (B35011) backbone or headgroup. | Real-time imaging of lipid trafficking and localization within live cells. |

| Photo-affinity Probe | Incorporation of a photo-activatable cross-linking group (e.g., diazirine, benzophenone). | Identification of direct protein interaction partners in a cellular context. |

| Biotinylated Probe | Addition of a biotin tag for affinity purification. | Isolation and identification of protein complexes that bind to the lipid. |

| Isotopically Labeled Probe | Synthesis with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) in the acyl chain or headgroup. | Tracing metabolic pathways and quantifying turnover rates using mass spectrometry. |

Integration with High-Throughput Lipidomics and Metabolomics Workflows

Lipidomics, the large-scale study of cellular lipids, has become an indispensable tool in systems biology for biomarker discovery and understanding disease mechanisms. nih.govazolifesciences.comresearchgate.net The integration of well-characterized, less common lipids like this compound into these workflows can enhance their accuracy and scope.

One of the primary challenges in quantitative lipidomics is the vast chemical diversity and dynamic range of lipid species. This necessitates the use of internal standards for accurate quantification. Due to its unnatural chain length, this compound is an excellent candidate for use as an internal standard in targeted and untargeted mass spectrometry analyses of lysophosphatidylcholines. Its chemical properties are similar enough to endogenous lysolipids to ensure comparable extraction and ionization efficiency, yet its unique mass allows it to be clearly distinguished.

Moreover, introducing this lipid to cell cultures or model organisms as a metabolic tracer can help delineate specific enzymatic pathways. nih.gov By using high-throughput techniques like liquid chromatography-mass spectrometry (LC-MS) or direct infusion mass spectrometry (DI-MS), researchers can track the conversion of this compound into other lipid species, providing insights into the activity of acyltransferases, phospholipases, and other lipid-modifying enzymes. nih.govacs.org This approach can help build more comprehensive maps of lipid metabolism and its regulation. waters.comlcms.cz

Table 3: Applications in High-Throughput "Omics"

| Workflow | Application of this compound | Advantage |

|---|---|---|

| Quantitative Lipidomics | Internal Standard for Lysophosphatidylcholine (B164491) quantification. | Unique mass prevents overlap with endogenous lipids, improving quantification accuracy. |

| Metabolic Flux Analysis | Stable isotope-labeled tracer to follow the fate of the heptanoyl chain or phosphocholine (B91661) headgroup. | Provides quantitative data on the rates of specific metabolic pathways in vivo or in vitro. |

| Shotgun Lipidomics | Component of a standard mixture to validate method performance and aid in lipid class identification. | Helps in the development and quality control of high-throughput analytical methods. |

| Metabolite Profiling | Standard for identifying and quantifying related short-chain acylcarnitines or other metabolites. | Broadens the utility beyond lipidomics to the wider field of metabolomics. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.